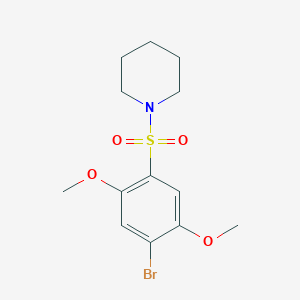
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide, also known as MDMAI, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. MDMAI is a benzamide derivative that is structurally similar to the popular recreational drug MDMA, also known as ecstasy. However, unlike MDMA, MDMAI does not produce psychoactive effects and is not used for recreational purposes. In
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the brain and body. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is still under investigation, but it is believed to involve the modulation of serotonin receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to various physiological and biochemical effects, such as changes in heart rate, blood pressure, and body temperature. However, unlike MDMA, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the typical psychoactive effects associated with serotonin receptor agonists.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its selectivity for the serotonin transporter, which makes it a useful tool in studying the role of serotonin in various physiological and pathological conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the psychoactive effects associated with MDMA, which makes it easier to conduct experiments without the risk of confounding factors. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its relatively low potency compared to other SSRIs, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. One area of interest is the development of new antidepressant drugs based on the selective serotonin reuptake inhibition properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. Additionally, further studies are needed to explore the potential anticancer properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide and its mechanism of action. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a tool in studying the role of serotonin in various physiological and pathological conditions warrants further investigation.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has shown potential in medicinal chemistry research due to its ability to interact with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to selectively bind to the serotonin transporter, which could be useful in developing new antidepressant drugs. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
|---|---|
Molecular Formula |
C15H12INO3 |
Molecular Weight |
381.16 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H12INO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
OHYQHXRJGIZUQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)









